REACTION_SMILES
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[Cl:13][c:14]1[n:15][c:16]2[c:17]([n:18]1[CH2:19][c:20]1[cH:21][cH:22][c:23]([F:26])[cH:24][cH:25]1)[cH:27][cH:28][cH:29][cH:30]2.[Cl:31][CH:32]([Cl:33])[Cl:34].[NH2:1][CH:2]1[CH2:3][CH2:4][N:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:6][CH2:7]1>>[NH:1]([CH:2]1[CH2:3][CH2:4][N:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:6][CH2:7]1)[c:14]1[n:15][c:16]2[c:17]([n:18]1[CH2:19][c:20]1[cH:21][cH:22][c:23]([F:26])[cH:24][cH:25]1)[cH:27][cH:28][cH:29][cH:30]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(Cn2c(Cl)nc3ccccc32)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCC(N)CC1
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Name
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Type
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product
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Smiles
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CCOC(=O)N1CCC(Nc2nc3ccccc3n2Cc2ccc(F)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |